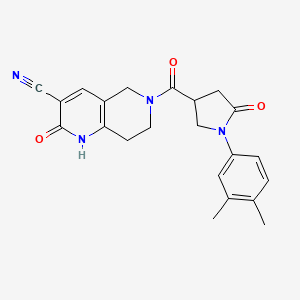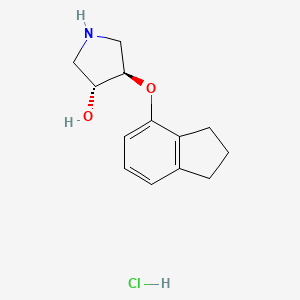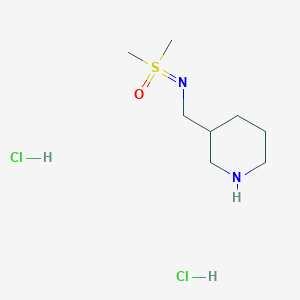
3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H26ClFN2O3S and its molecular weight is 476.99. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Insights
The study of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride has provided valuable crystallographic insights. These derivatives demonstrate interesting molecular conformations and interactions, such as intramolecular hydrogen bonding, which could be foundational for understanding the structural aspects of similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Antimicrobial Evaluation
Research has shown that derivatives of quinolinium and isoquinolinium sulfonates exhibit antimicrobial and antifungal activities. This suggests that the chemical structure could be modified to enhance water solubility and anionic character, potentially leading to compounds with significant biological activities (Fadda, El-Mekawy, & AbdelAal, 2016).
Biological Activity of Quinazoline Derivatives
Quinazoline derivatives, related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activity. This highlights the potential for designing and synthesizing novel derivatives with therapeutic benefits (Farag et al., 2012).
Binding and Inhibitory Potency
Derivatives similar to the compound have been studied for their binding and inhibitory potency against enzymes, revealing insights into molecular interactions and the potential for developing selective inhibitors (Grunewald et al., 2006).
Antibacterial Activities
The study of quinolone derivatives with distorted orientations of specific groups has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests avenues for developing new antibacterial agents based on structural modifications of the compound (Kuramoto et al., 2003).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-3-10-27-15-23(32(30,31)18-8-6-17(25)7-9-18)24(29)19-12-20(26)22(13-21(19)27)28-11-4-5-16(2)14-28/h6-9,12-13,15-16H,3-5,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPCXUIJDFBMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

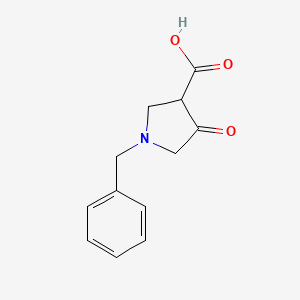

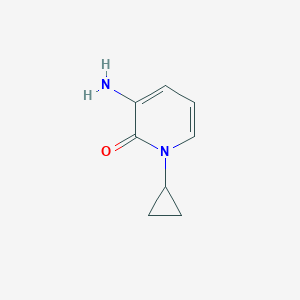
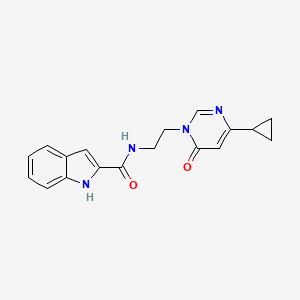
![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)
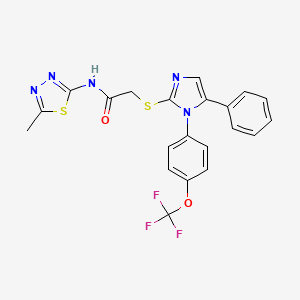
![Azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid](/img/structure/B2724218.png)
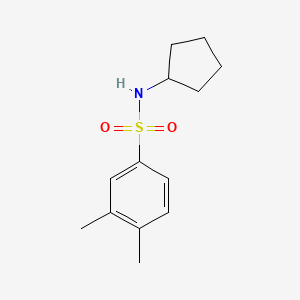
![N-phenyl-1-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B2724221.png)

